molecular formula C14H18N2O B3298292 1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole CAS No. 897094-39-2

1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole

Cat. No. B3298292
CAS RN: 897094-39-2
M. Wt: 230.31 g/mol
InChI Key: UYBZXBRGQLFCDC-UHFFFAOYSA-N
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Description

The compound “1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole” is a complex organic molecule that contains a piperidine ring and an indole ring. Piperidine is a six-membered ring with one nitrogen atom, and indole is a fused bicyclic compound, consisting of a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring and an indole ring. The piperidine ring would contribute to the three-dimensionality of the molecule due to its non-planar shape .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the exact structure of the compound, including the presence and position of any functional groups .

Scientific Research Applications

Ligand for ORL-1 Receptor

One notable application involves the synthesis of indoles and 1H-pyrrolo[2,3-b]pyridines with a piperidine ring, showing high affinity for the ORL-1 receptor. This receptor is implicated in pain regulation, and the development of selective ligands could contribute to novel pain management therapies (Bignan et al., 2006).

Synthetic Route Development

Another research application is in organic synthesis, where a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones was developed from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This process highlights the compound's role in facilitating the synthesis of complex heterocyclic structures, which are prevalent in many bioactive molecules (Freund & Mederski, 2000).

Reaction with Acrylamide

The reaction of 2-methylene-2,3-dihydroindoles with acrylamide to yield 1,3-dihydrospiro[2H-indolo-2,2′-piperidine] derivatives showcases the compound's utility in creating spirocyclic structures, which are important in drug discovery for their three-dimensional complexity and potential biological activity (Shachkus & Degutis, 1988).

Synthesis of Carbamoylalkyl Derivatives

Treatment of various indole derivatives with formic acid to give carbamoylalkyl-2,3-dihydro-1H-indoles illustrates the compound's role in synthesizing nitrogen-containing heterocycles. These structures are of interest due to their presence in many pharmaceuticals and natural products (Amankavičienė et al., 2002).

Antimicrobial and Antitubercular Activity

A study on the synthesis of dispiro heterocycles, including 1,3-dipolar cycloaddition reactions involving indole derivatives, found some compounds displaying good antimicrobial and reasonable antitubercular activities. This highlights the potential of these compounds in developing new antimicrobial agents (Dandia et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds containing piperidine and indole rings are found in a variety of biologically active molecules, so it’s possible that “1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole” could have interesting biological properties .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with “1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole”. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole” would likely depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

2,3-dihydroindol-1-yl(piperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(12-5-8-15-9-6-12)16-10-7-11-3-1-2-4-13(11)16/h1-4,12,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZXBRGQLFCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole
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1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole
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1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole
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1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole
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1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole
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1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole

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